

Validating On-Target Activity of NSD2 Inhibitors: A Comparative Guide

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Compound of Interest					
Compound Name:	Nsd2-IN-4				
Cat. No.:	B12382521	Get Quote			

The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a critical histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] Dysregulation of NSD2, often through overexpression due to the t(4;14) translocation in multiple myeloma or activating mutations in acute lymphoblastic leukemia, leads to a global increase in H3K36me2.[1][3] This aberrant epigenetic modification alters chromatin structure and activates oncogenic gene expression programs, making NSD2 a compelling therapeutic target in oncology.[4][5]

This guide provides a comparative analysis of the on-target activity of several known small-molecule NSD2 inhibitors. While specific data for a compound designated "Nsd2-IN-4" is not available in the public domain, this document will serve as a valuable resource for researchers by comparing the performance of well-characterized inhibitors and detailing the experimental protocols required for their validation.

Comparative On-Target Activity of NSD2 Inhibitors

The efficacy of an NSD2 inhibitor is determined by its potency in inhibiting the enzyme's catalytic activity and its selectivity over other histone methyltransferases (HMTs). The half-maximal inhibitory concentration (IC50) is a key metric for potency.



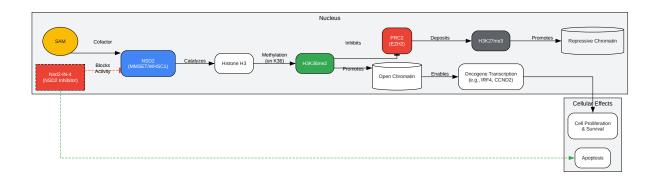
Inhibitor	Target Domain	Biochemical IC50 (NSD2)	Cellular Activity (Cell Line)	Reference
Gintemetostat (KTX-1001)	SET Domain	1 - 10 nM	Reduces H3K36me2 in t(4;14)+ models	[3][6][7]
W4275	SET Domain	17 nM	IC50 = 230 nM (RS411 cells)	[6][8][9]
MMSET-IN-1	SET Domain	3.3 μΜ	-	[6][10]
RK-552	Not specified	Inhibits NSD2 activity	Cytotoxic to t(4;14)+ MM cells	[11][12]
MR837	PWWP1 Domain	IC50 = 24.67 μM	Inhibits NSD2- H3.3 interaction (IC50 = 17.3 μ M)	[6][13][14][15]

Note: The table summarizes reported values and activities. Direct comparison may be nuanced due to variations in assay conditions between studies.

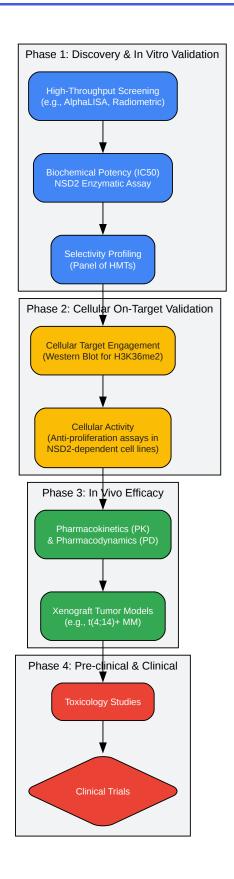
NSD2 Signaling Pathway and Inhibition

NSD2 plays a crucial role in transcriptional regulation. By depositing the H3K36me2 mark on nucleosomes, it contributes to an open chromatin state, which is permissive for gene transcription.[4] This activity is often associated with the activation of oncogenes and pathways that promote cell proliferation and survival, such as those mediated by NF-κB and STAT3.[16] [17] Furthermore, H3K36me2 is antagonistic to the repressive H3K27me3 mark, which is deposited by the PRC2 complex.[18] Inhibition of NSD2's catalytic activity is expected to reduce global H3K36me2 levels, leading to the silencing of oncogenic gene programs and a potential increase in H3K27me3.[19]









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